molecular formula C25H18N4O B11669578 3-(2-naphthyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-naphthyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669578
M. Wt: 390.4 g/mol
InChI Key: WLPKKIDUMYCIMU-WGOQTCKBSA-N
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Description

3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide with 1-naphthaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene: A compound with similar naphthyl groups but different core structure.

    3,5-di(naphthalen-1-yl)-1-phenylbenzene: Another naphthyl-containing compound with distinct chemical properties.

    9-(3,5-di(naphthalen-1-yl)phenyl)anthracene:

Uniqueness

3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific arrangement of naphthyl groups and pyrazole ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C25H18N4O

Molecular Weight

390.4 g/mol

IUPAC Name

3-naphthalen-2-yl-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H18N4O/c30-25(29-26-16-21-10-5-9-18-7-3-4-11-22(18)21)24-15-23(27-28-24)20-13-12-17-6-1-2-8-19(17)14-20/h1-16H,(H,27,28)(H,29,30)/b26-16+

InChI Key

WLPKKIDUMYCIMU-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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